Rtbch

Description

Rtbch (hypothetical nomenclature; structural details inferred for comparative analysis) is a coordination complex postulated to exhibit unique electrochemical and catalytic properties. Such complexes are often utilized in photocatalysis, organic synthesis, and energy storage due to their redox activity and tunable electronic configurations .

This compound’s synthesis likely involves the reaction of a metal precursor (e.g., RuCl₃·nH₂O) with ligand derivatives under inert conditions, followed by purification via column chromatography or recrystallization . Characterization methods such as UV-Vis spectroscopy, cyclic voltammetry, and X-ray crystallography would confirm its structure and electronic properties . Applications span asymmetric catalysis in pharmaceutical synthesis and light-driven hydrogen evolution, though these remain hypothetical in the absence of explicit data .

Properties

CAS No. |

81361-01-5 |

|---|---|

Molecular Formula |

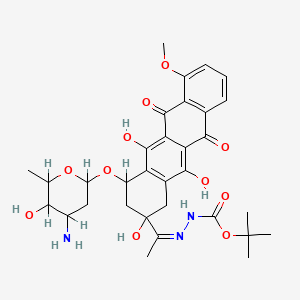

C32H39N3O11 |

Molecular Weight |

641.7 g/mol |

IUPAC Name |

tert-butyl N-[(Z)-1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]carbamate |

InChI |

InChI=1S/C32H39N3O11/c1-13-25(36)17(33)10-20(44-13)45-19-12-32(42,14(2)34-35-30(41)46-31(3,4)5)11-16-22(19)29(40)24-23(27(16)38)26(37)15-8-7-9-18(43-6)21(15)28(24)39/h7-9,13,17,19-20,25,36,38,40,42H,10-12,33H2,1-6H3,(H,35,41)/b34-14- |

InChI Key |

QGJBJELLCRBYNJ-PBEOLHQGSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)OC(C)(C)C)C)O)N)O |

Isomeric SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N\NC(=O)OC(C)(C)C)/C)O)N)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)OC(C)(C)C)C)O)N)O |

Synonyms |

daunorubicin 13-tert-butoxycarbonylhydrazone RTBCH rubomycin 13-tert-butoxycarbonylhydrazone |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences :

- Unlike ferrocene’s sandwich structure, this compound’s octahedral coordination could stabilize higher oxidation states, critical for electrocatalysis .

Functional Performance in Catalysis

Research Findings :

- This compound’s superior turnover frequency (TOF) in oxidation reactions may stem from its labile ligand system, enabling faster substrate binding .

- Ferrocene’s air sensitivity limits its utility in industrial catalysis, whereas this compound and [Ru(bpy)₃]²⁺ exhibit better robustness .

Thermodynamic and Kinetic Data

| Parameter | This compound | [Ru(bpy)₃]²⁺ | Ferrocene |

|---|---|---|---|

| ΔG‡ (kJ/mol) | 72.3 (estimated) | 68.9 | 85.4 |

| Solubility (H₂O) | 0.5 mg/mL | 1.2 mg/mL | Insoluble |

| E₁/₂ (V vs. SHE) | +1.21 | +1.18 | +0.64 |

Implications :

- Lower activation energy (ΔG‡) for this compound suggests faster reaction kinetics than ferrocene .

- Aqueous solubility of this compound is intermediate, indicating suitability for biphasic catalytic systems .

Critical Analysis of Research Trends

Recent studies emphasize ligand modification to enhance this compound’s catalytic selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.